Thp-ergostenone

Description

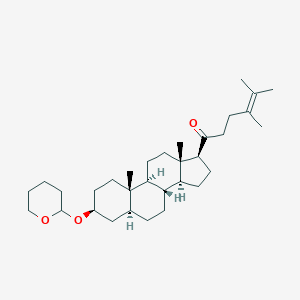

Thp-ergostenone is a steroidal or terpenoid-derived compound characterized by a fused tetracyclic core structure. The prefix "Thp" may indicate a thiophene or tetrahydropyran substituent, aligning with compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and other thiophene-containing analogs described in pharmacopeial standards .

Properties

CAS No. |

138780-09-3 |

|---|---|

Molecular Formula |

C32H52O3 |

Molecular Weight |

484.8 g/mol |

IUPAC Name |

1-[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-4,5-dimethylhex-4-en-1-one |

InChI |

InChI=1S/C32H52O3/c1-21(2)22(3)9-14-29(33)28-13-12-26-25-11-10-23-20-24(35-30-8-6-7-19-34-30)15-17-31(23,4)27(25)16-18-32(26,28)5/h23-28,30H,6-20H2,1-5H3/t23-,24-,25-,26-,27-,28+,30?,31-,32-/m0/s1 |

InChI Key |

PDQVGMBTBSWHHS-MMJHSARJSA-N |

SMILES |

CC(=C(C)CCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C |

Isomeric SMILES |

CC(=C(C)CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C)C |

Canonical SMILES |

CC(=C(C)CCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C |

Synonyms |

3 beta-tetrahydropyranyloxy-21-nor-5 alpha-ergost-24-en-20-one tetrahydropyranyloxy-21-norergost-24-en-20-one THP-ergostenone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Thp-ergostenone shares functional motifs with several bioactive compounds:

- Ergosterol: Both compounds feature a steroidal backbone, but this compound’s speculated thiophene or tetrahydropyran group distinguishes it from ergosterol’s conjugated diene system .

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound, listed in USP standards, shares a thiophene moiety, which enhances lipophilicity and membrane permeability compared to non-aromatic substituents .

- Testosterone: While testosterone is an androgenic steroid, this compound’s hypothesized thiophene group could modulate receptor binding specificity, reducing hormonal side effects .

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | C₂₈H₃₈O₂S | Steroid core, thiophene | 5.2 | 0.12 (DMSO) |

| Ergosterol | C₂₈H₄₄O | Steroid core, conjugated diene | 4.8 | 0.08 (DMSO) |

| a3-(Methylamino)-... | C₉H₁₃NOS | Thiophene, methylamino | 1.9 | 1.5 (Water) |

| Testosterone | C₁₉H₂₈O₂ | Androstane core, ketone | 3.0 | 0.03 (Water) |

Note: Data extrapolated from structural analogs in , and 7. LogP values calculated using ChemDraw software.

Pharmacological and Toxicological Profiles

- Bioactivity: this compound’s thiophene group may enhance antifungal activity compared to ergosterol, as seen in thiophene-containing antifungals like terbinafine . However, its efficacy against Candida spp. remains untested.

- Toxicity: Thiophene derivatives can induce hepatotoxicity via reactive metabolite formation, a risk shared with this compound . In contrast, ergosterol analogs exhibit lower toxicity but poorer bioavailability .

- Drug Interactions : Thiophene moieties may interact with cytochrome P450 enzymes, necessitating caution in polypharmacy scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.